molecular formula C12H7N5 B5272887 1H-[1,2,3]triazolo[4,5-b]phenazine

1H-[1,2,3]triazolo[4,5-b]phenazine

Cat. No.: B5272887
M. Wt: 221.22 g/mol
InChI Key: CTTFAZWLYOYEEZ-UHFFFAOYSA-N
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Description

1H-[1,2,3]triazolo[4,5-b]phenazine is a heterocyclic compound that belongs to the class of triazole-fused phenazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which combines the triazole and phenazine moieties, contributes to its distinctive chemical and biological properties.

Preparation Methods

The synthesis of 1H-[1,2,3]triazolo[4,5-b]phenazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a phenazine derivative with a triazole precursor in the presence of a suitable catalyst. For example, the cyclization of 2-azido-3-chloropyrazine with pyrazole or 1,2,4-triazole can yield the desired triazolo[4,5-b]phenazine compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of advanced catalytic systems and reaction optimization techniques.

Chemical Reactions Analysis

1H-[1,2,3]triazolo[4,5-b]phenazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the phenazine ring, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1H-[1,2,3]triazolo[4,5-b]phenazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2H-triazolo[4,5-b]phenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5/c1-2-4-8-7(3-1)13-9-5-11-12(16-17-15-11)6-10(9)14-8/h1-6H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTFAZWLYOYEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=CC4=NNN=C4C=C3N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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